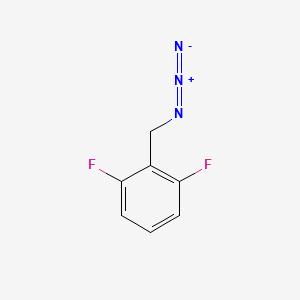

2-(Azidomethyl)-1,3-difluorobenzene

Descripción general

Descripción

2-(Azidomethyl)-1,3-difluorobenzene is an organic compound characterized by the presence of an azide group attached to a benzene ring substituted with two fluorine atoms

Métodos De Preparación

Nucleophilic Substitution: Primary Synthetic Pathway

The most widely reported method for synthesizing 2-(azidomethyl)-1,3-difluorobenzene involves nucleophilic substitution of a benzyl halide precursor with sodium azide (NaN₃). This approach leverages the reactivity of halogenated intermediates to introduce the azide group under controlled conditions.

Halide Precursors and Solvent Systems

The choice of halide (X = Cl, Br, I) significantly impacts reaction kinetics and yield. Brominated derivatives, such as 2-(bromomethyl)-1,3-difluorobenzene, are preferred due to their superior leaving-group ability compared to chloride analogs. Industrial-scale processes often employ 2,6-difluorobenzyl bromide due to its commercial availability and reactivity.

Solvent Selection :

- Polar aprotic solvents : Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitate SN2 mechanisms by stabilizing the transition state. For example, a 91.8% yield was achieved using DMF at 64°C for 6 hours.

- Alcohol solvents : Tert-butanol (t-BuOH) offers a safer alternative with reduced risk of azide decomposition. A patent-described method using t-BuOH at room temperature for 24 hours achieved quantitative conversion without isolation.

- Charge 2,6-difluorobenzyl bromide (1.0 equiv) and sodium azide (1.5 equiv) into t-BuOH.

- Stir at 25°C for 22–24 hours under inert atmosphere.

- Filter the reaction mixture, wash with t-BuOH, and concentrate under reduced pressure.

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters from documented syntheses:

| Parameter | DMF Method | t-BuOH Method |

|---|---|---|

| Temperature | 64°C | 25°C |

| Time | 6 hours | 24 hours |

| Yield | 91.8% | >95% |

| Purification | Flash chromatography | Filtration |

| Scalability | Moderate | High (continuous flow) |

Key Observations :

- Kinetics : Elevated temperatures in DMF accelerate substitution but risk azide degradation.

- Safety : t-BuOH minimizes exothermic hazards, making it preferable for industrial use.

- By-products : Trace triazole formation occurs if residual alkynes are present, necessitating rigorous solvent drying.

Industrial-Scale Production and Process Intensification

Continuous Flow Reactors

To mitigate risks associated with azide accumulation, recent patents describe tubular reactors for continuous production. These systems enhance heat dissipation and reduce residence time, achieving throughputs exceeding 100 kg/day. A representative flow setup includes:

- Precursor mixing : In-line blending of 2,6-difluorobenzyl bromide and NaN₃ in t-BuOH.

- Reaction zone : Laminar-flow coil maintained at 25°C.

- Workup : In-line filtration and solvent recovery via distillation.

Phase-Transfer Catalysis

Addition of tetrabutylammonium bromide (TBAB) in t-BuOH systems improves interfacial contact between NaN₃ and organic phases, reducing reaction time to <12 hours. This modification is critical for batch processes targeting >99% purity.

Alternative Synthetic Routes

Diazotransfer Reactions

Though less common, diazotransfer reagents like imidazole-1-sulfonyl azide can convert primary amines to azides. However, this method is cost-prohibitive for large-scale synthesis and remains confined to academic settings.

Purification and Analytical Characterization

Workup Strategies :

- Liquid-liquid extraction : Ethyl ether/water partitioning removes unreacted NaN₃ and inorganic salts.

- Crystallization : Cyclohexane trituration yields high-purity product (≥98% by HPLC).

Spectroscopic Data :

Análisis De Reacciones Químicas

Types of Reactions

2-(Azidomethyl)-1,3-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Sodium azide, dimethylformamide, reflux conditions.

Cycloaddition Reactions: Copper(I) catalysts, alkynes, room temperature.

Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, low temperature.

Major Products Formed

Substitution Reactions: Various substituted benzene derivatives.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: Amino-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

2-(Azidomethyl)-1,3-difluorobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to introduce functional groups.

Mecanismo De Acción

The mechanism of action of 2-(Azidomethyl)-1,3-difluorobenzene is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can further interact with various molecular targets. In reduction reactions, the azido group is converted to an amine, which can participate in hydrogen bonding and other interactions with biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

2-(Azidomethyl)benzene: Lacks the fluorine substituents, resulting in different reactivity and properties.

1,3-Difluoro-2-(hydroxymethyl)benzene: Contains a hydroxymethyl group instead of an azido group, leading to different chemical behavior.

2-(Azidomethyl)-4,6-difluorobenzene: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness

2-(Azidomethyl)-1,3-difluorobenzene is unique due to the presence of both azido and fluorine substituents, which impart distinct reactivity and properties. The fluorine atoms increase the compound’s stability and influence its electronic properties, making it a valuable intermediate in various synthetic applications.

Actividad Biológica

2-(Azidomethyl)-1,3-difluorobenzene is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H7F2N3 and features an azidomethyl group attached to a difluorobenzene ring. The presence of fluorine atoms enhances the compound's stability and reactivity, making it suitable for various chemical transformations and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its azide functional group, which can participate in bioorthogonal reactions. These reactions are valuable in drug discovery and development as they allow for selective labeling and modification of biomolecules without interfering with native biological processes.

Potential Mechanisms:

- Bioorthogonal Chemistry : The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the conjugation of drugs to target biomolecules.

- Enzyme Interactions : Preliminary studies suggest that this compound may interact with specific enzymes, potentially influencing pathways related to cancer proliferation and apoptosis .

In Vitro Studies

Recent investigations have focused on the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value comparable to established anticancer agents. Flow cytometry analyses indicated that treatment with this compound induced apoptosis and cell cycle arrest in the sub-G1 phase .

- Antimicrobial Activity : Although not extensively studied for antimicrobial properties, initial assessments indicate potential activity against certain bacterial strains, warranting further exploration in this area.

Case Studies

Several case studies have highlighted the biological potential of similar compounds that share structural characteristics with this compound:

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(Azidomethyl)-1,3-difluorobenzene?

- Methodology :

- Start with 1,3-difluorobenzene (CAS 372-18-9) as the core structure. Introduce the azidomethyl group via nucleophilic substitution. For example, bromomethyl intermediates can be generated using NBS (N-bromosuccinimide) under radical conditions, followed by substitution with sodium azide (NaN₃) in polar aprotic solvents like DMF .

- Alternative routes may involve diazo transfer reactions or copper-catalyzed azidation of methyl precursors. Ensure strict temperature control (0–25°C) to avoid premature decomposition of the azide group .

Q. How to safely handle and store this compound in laboratory settings?

- Methodology :

- Handling : Use fume hoods with local exhaust ventilation. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with reducing agents or heat sources due to the azide group’s explosivity .

- Storage : Keep in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C. Label containers with hazard warnings (e.g., "Explosive when heated") and store separately from incompatible chemicals .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : Use NMR to confirm fluorine substitution patterns (δ ≈ -110 to -160 ppm for aromatic F) and NMR to identify azidomethyl protons (δ ~3.8–4.2 ppm) .

- IR : Detect the azide stretch (sharp peak ~2100 cm) and C-F vibrations (1000–1300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How does the azidomethyl group influence the reactivity of 1,3-difluorobenzene derivatives in cycloaddition reactions?

- Methodology :

- The azidomethyl moiety enables strain-promoted alkyne-azide cycloaddition (SPAAC) or Cu-catalyzed click reactions. For example, react with alkynes to form triazole-linked conjugates. Monitor reaction kinetics via NMR to assess regioselectivity and optimize catalyst loading (e.g., CuI vs. TBTA ligands) .

- Compare reactivity with non-fluorinated analogs to evaluate electron-withdrawing effects of fluorine on reaction rates .

Q. What strategies can be employed to mitigate thermal instability during the synthesis of azidomethyl-substituted fluorobenzenes?

- Methodology :

- Use low-temperature conditions (<30°C) during azide introduction. Add stabilizers like sodium ascorbate to quench free radicals.

- Employ microfluidic reactors for precise control over exothermic steps. Validate stability via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How to resolve discrepancies in reported thermodynamic properties of fluorinated benzene derivatives?

- Methodology :

- Cross-reference experimental data (e.g., boiling points, vapor pressures) from multiple sources. For instance, 1,3-difluorobenzene has a reported bp of 83°C , but variations may arise from impurities or measurement techniques.

- Use computational methods (DFT or COSMO-RS) to predict properties and compare with empirical data. Validate via gas chromatography (GC) under standardized conditions .

Propiedades

IUPAC Name |

2-(azidomethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZUBPHMRHROHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447172 | |

| Record name | 2,6-Difluorobenzylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106308-60-5 | |

| Record name | 2-(Azidomethyl)-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106308-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(azidomethyl)-1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.